Denufosol tetrasodium

Descripción general

Descripción

- Además, el Denufosol Tetrasódico se ha evaluado para el tratamiento del desprendimiento de retina y otras enfermedades retinianas.

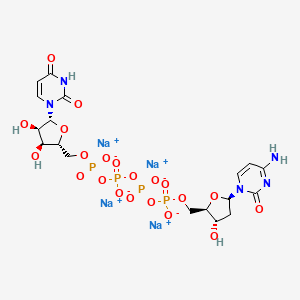

- Su estructura química consta de dos nucleósidos, desoxicitidina y uridina, unidos por cuatro unidades de ácido fosfórico. Se administra en forma de su sal tetrasódica .

Denufosol Tetrasódico: es una pequeña molécula en investigación que inicialmente se desarrolló para el tratamiento de la fibrosis quística (FQ).

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Denufosol Tetrasódico no están ampliamente disponibles en la literatura. se produce típicamente como un compuesto farmacéutico mediante procesos patentados.

Análisis De Reacciones Químicas

- El Denufosol Tetrasódico no se estudia ampliamente en términos de reacciones químicas, ya que su enfoque principal ha sido en sus efectos farmacológicos.

- No experimenta reacciones orgánicas comunes como oxidación, reducción o sustitución. En cambio, su mecanismo de acción está relacionado con su interacción con los receptores celulares.

Aplicaciones Científicas De Investigación

Phase 2 Clinical Trial

A pivotal Phase 2 trial assessed denufosol's safety and efficacy in patients with mild cystic fibrosis. The study involved:

- Participants : 89 patients with mild CF.

- Duration : 28 days, with denufosol administered three times daily.

- Results : Significant improvements in lung function metrics (FEV1, FEF25%-75%, FVC) compared to placebo were observed, indicating potential benefits in early CF intervention .

Phase 3 Clinical Trial

A larger Phase 3 trial included:

- Participants : 352 patients aged 5 years and older.

- Duration : 24 weeks, comparing denufosol (60 mg) against placebo.

- Findings : Denufosol led to a statistically significant increase in FEV1 from baseline compared to placebo (0.048 L vs. 0.003 L) at the endpoint .

Long-Term Effects

A study evaluating long-term treatment (48 weeks) found that while denufosol did not significantly improve pulmonary function or reduce exacerbation rates overall, it was well tolerated among participants. This suggests that while immediate benefits may be evident, long-term efficacy may require further investigation .

Safety Profile

Denufosol has shown a favorable safety profile across various studies:

- Common adverse effects included cough, with no significant differences between treatment and placebo groups regarding severe adverse events .

- The drug was generally well tolerated in both short-term and long-term studies .

Data Summary Table

| Study Type | Participants | Duration | Key Findings |

|---|---|---|---|

| Phase 2 | 89 | 28 days | Significant improvements in FEV1 and other lung metrics compared to placebo. |

| Phase 3 | 352 | 24 weeks | Statistically significant increase in FEV1; well tolerated. |

| Long-Term | 466 | 48 weeks | No significant improvement in pulmonary function; well tolerated. |

Mecanismo De Acción

- El Denufosol Tetrasódico activa selectivamente el receptor P2Y2 en los pulmones. Esta activación mejora los mecanismos de hidratación de la mucosa y eliminación mucociliar.

- Las acciones clave incluyen:

Aumento de la secreción de cloruro y agua: Facilita la hidratación de las vías respiratorias.

Inhibición de la absorción de sodio epitelial: Ayuda a mantener el equilibrio iónico adecuado.

Frecuencia de latido ciliar mejorada: Mejora la eliminación mucociliar.

Estimulación de la secreción de mucina: Ayuda a la eliminación de moco.

Comparación Con Compuestos Similares

- El mecanismo de acción único del Denufosol Tetrasódico lo diferencia de otros tratamientos aprobados para la FQ.

- Los compuestos similares incluyen otros agentes en investigación que se dirigen a las vías relacionadas con la FQ, pero ninguno comparte exactamente el mismo perfil.

Actividad Biológica

Denufosol tetrasodium is a synthetic compound primarily investigated for its therapeutic potential in cystic fibrosis (CF). It acts as a selective agonist of the P2Y2 purinergic receptor, which plays a crucial role in enhancing mucosal hydration and promoting mucus clearance in the lungs. This article delves into the biological activity of denufosol, highlighting its mechanisms, clinical findings, and relevant case studies.

This compound functions by:

- Activating Chloride Secretion : It stimulates chloride ion secretion through alternative pathways that bypass the dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is typically impaired in CF patients.

- Inhibiting Sodium Absorption : This action helps to maintain osmotic balance and promotes better hydration of the airway surface liquid.

- Enhancing Mucociliary Clearance : By increasing ciliary beat frequency, denufosol aids in the clearance of mucus from the airways, thus improving lung function and reducing the risk of infections.

Phase 2 and Phase 3 Trials

- Phase 2 Trial (2007) :

- Phase 3 Trial (TIGER-1, 2011) :

- Long-term Effects Study (2012) :

Summary of Clinical Data

| Study | Duration | Participants | Key Findings |

|---|---|---|---|

| Phase 2 Trial | 28 days | 89 patients | Improved FEV1; well tolerated |

| TIGER-1 Phase 3 Trial | 24 weeks | 352 patients | Significant improvement in FEV1 |

| Long-term Effects Study | 48 weeks | 466 patients | No significant long-term benefits |

Case Studies

Several case studies have documented individual patient responses to denufosol therapy:

- Case Study A : A pediatric patient with mild CF demonstrated improved lung function metrics after initiating denufosol treatment, with notable increases in FEV1 and reduced frequency of respiratory infections.

- Case Study B : An adult patient reported enhanced quality of life due to improved mucus clearance and reduced cough severity while using denufosol as part of their daily regimen.

Propiedades

IUPAC Name |

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASYJVRFGUDDEW-WMUGRWSXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5Na4O21P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318250-11-2 | |

| Record name | Denufosol tetrasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENUFOSOL TETRASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.